molecular formula C6H10 B074102 2-Methyl-1,3-pentadiene CAS No. 1118-58-7

2-Methyl-1,3-pentadiene

Cat. No.: B074102
CAS No.: 1118-58-7
M. Wt: 82.14 g/mol
InChI Key: RCJMVGJKROQDCB-SNAWJCMRSA-N
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Description

2-Methyl-1,3-pentadiene is an organic compound with the molecular formula C6H10. It is a type of diene, which means it contains two double bonds. This compound is known for its conjugated diene structure, which imparts unique chemical properties. It is used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-pentadiene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol. This reaction typically involves the use of a supported metal catalyst and a catalyst auxiliary agent. The dehydration process is carried out at elevated temperatures, usually between 120-150°C .

Industrial Production Methods: In industrial settings, the production of this compound involves similar dehydration reactions but on a larger scale. The use of strong acids as catalysts is avoided to prevent equipment corrosion and improve product selectivity. The process is designed to maximize yield and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-pentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1,3-pentadiene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-pentadiene in chemical reactions involves its conjugated diene structure, which allows for resonance stabilization. This stabilization makes it more reactive in cycloaddition reactions, such as the Diels-Alder reaction. The compound can act as a diene in these reactions, forming cyclic adducts with dienophiles .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,3-pentadiene is unique due to its specific substitution pattern, which affects its reactivity and stability. Its conjugated diene structure allows for unique reactions that are not possible with isolated dienes like 1,4-pentadiene .

Properties

IUPAC Name

(3E)-2-methylpenta-1,3-diene
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InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
Source PubChem
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InChI Key

RCJMVGJKROQDCB-SNAWJCMRSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=C)C
Source PubChem
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Molecular Formula

C6H10
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Related CAS

26714-20-5
Record name 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer
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DSSTOX Substance ID

DTXSID101020907
Record name 2-Methylpenta-1,3-diene
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Molecular Weight

82.14 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,3-Pentadiene, 2-methyl-
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CAS No.

926-54-5, 1118-58-7
Record name (3E)-2-Methyl-1,3-pentadiene
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Record name trans-2-Methylpenta-1,3-diene
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Record name 2,3-butadiene
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Record name 2-Methylpenta-1,3-diene
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Record name 2-methylpenta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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